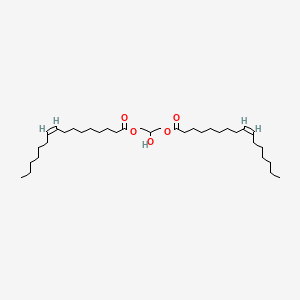

Dipalmitolein

Description

Properties

IUPAC Name |

[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCZIVACHUFMPO-VMNXYWKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on Dipalmitolein: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitolein is a diacylglycerol (DAG) molecule composed of a glycerol backbone esterified with two palmitoleic acid chains. As a member of the DAG family, this compound plays a crucial role in cellular signaling, primarily through the activation of protein kinase C (PKC), and is a key intermediate in lipid metabolism. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its isomers, 1,2-dipalmitoleoyl-sn-glycerol and 1,3-dipalmitoleoyl-glycerol. Detailed experimental protocols for its synthesis and analysis are also presented, alongside visualizations of relevant signaling pathways and experimental workflows.

Chemical Structure and Properties

This compound exists as two primary constitutional isomers: 1,2-dipalmitoleoyl-sn-glycerol and 1,3-dipalmitoleoyl-glycerol. The stereochemistry of the glycerol backbone is a critical determinant of its biological activity, with the sn-1,2 isomer being the primary activator of PKC.

Table 1: Physicochemical Properties of this compound Isomers

| Property | 1,2-Dipalmitoleoyl-sn-glycerol | 1,3-Dipalmitoleoyl-glycerol |

| IUPAC Name | [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-hexadec-9-enoate | 2-[[(Z)-hexadec-9-enoyl]oxy]-1,3-propanediyl bis[[(Z)-hexadec-9-enoate]] |

| Synonyms | 1,2-Di-cis-9-hexadecenoyl-sn-glycerol | 1,3-Di-cis-9-hexadecenoylglycerol |

| Chemical Formula | C35H64O5 | C35H64O5 |

| Molecular Weight | 564.88 g/mol | 564.88 g/mol |

| Appearance | Oily liquid or solid | Oily liquid or solid |

| Melting Point | Data not readily available; expected to be low due to unsaturated fatty acids. | Data not readily available; expected to be low due to unsaturated fatty acids. |

| Boiling Point | Data not readily available | Data not readily available |

| Density | Data not readily available | Data not readily available |

| Solubility | Soluble in organic solvents such as chloroform, ethanol, and DMSO. Insoluble in water. | Soluble in organic solvents such as chloroform, ethanol, and DMSO. Insoluble in water. |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity, yielding predominantly the desired isomer under mild reaction conditions.

Enzymatic Synthesis of 1,3-Dipalmitoleoyl-glycerol

Experimental Protocol:

-

Reactants: Palmitoleic acid and glycerol are used as substrates. A specific lipase, such as an immobilized Candida antarctica lipase B (Novozym 435), is used as the catalyst.

-

Reaction Setup: The reaction is typically carried out in a solvent-free system or in an organic solvent like hexane.

-

Molar Ratio: A molar ratio of palmitoleic acid to glycerol of 2:1 is used to favor the formation of diacylglycerols.

-

Enzyme Concentration: The lipase concentration is typically around 5-10% (w/w) of the total substrate weight.

-

Temperature and Time: The reaction is incubated at a controlled temperature, usually between 40-60°C, for several hours (e.g., 8-24 hours) with constant stirring.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: After the reaction, the enzyme is removed by filtration. The product mixture is then purified using column chromatography on silica gel to separate this compound from unreacted substrates and byproducts like monopalmitolein and tripalmitolein.

Biological Activity and Signaling Pathways

Diacylglycerols are crucial second messengers in a variety of cellular signaling cascades. The primary mechanism of action for 1,2-dipalmitoleoyl-sn-glycerol is the activation of Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation

Upon stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), such as this compound.

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration causes the translocation of conventional and novel PKC isoforms to the plasma membrane. At the membrane, this compound binds to the C1 domain of PKC, leading to a conformational change that relieves autoinhibition and activates the kinase. Activated PKC then phosphorylates a wide range of downstream target proteins, regulating diverse cellular processes including cell proliferation, differentiation, apoptosis, and inflammation.

A Technical Guide to the Biological Role of Dipalmitoyl Glycerol, a Surrogate for the Lesser-Known Dipalmitolein

Disclaimer: The scientific literature provides limited specific information on the biological role of dipalmitolein (a diacylglycerol with two palmitoleic acid moieties). The majority of available research focuses on the closely related saturated counterpart, dipalmitoyl glycerol (DPG). This document will, therefore, provide an in-depth technical guide on the biological functions of DPG isomers, which are significant in cellular signaling and metabolism.

Introduction to Diacylglycerols

Diacylglycerols (DAGs) are glycerolipids consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. They are pivotal intermediates in the biosynthesis of triglycerides and phospholipids.[1] Beyond their metabolic role, specific DAG isomers, particularly those in the sn-1,2 configuration, are crucial second messengers in a multitude of cellular signaling pathways.[2][3] The biological activity of DAGs is highly dependent on their stereochemistry and the nature of their constituent fatty acid chains. This guide focuses on the biological activities of two key isomers of dipalmitoyl glycerol: 1,2-dipalmitoyl-sn-glycerol and 1,3-dipalmitoyl glycerol.

Biological Roles of Dipalmitoyl Glycerol Isomers

1,2-Dipalmitoyl-sn-glycerol

1,2-Dipalmitoyl-sn-glycerol is a diacylglycerol containing two palmitic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. It is recognized as a metabolite in both humans and mice and is a component of biological membranes.[1][4]

Its primary biological functions include:

-

Protein Kinase C (PKC) Activation: As a diacylglycerol, 1,2-dipalmitoyl-sn-glycerol participates in cell signaling by activating members of the Protein Kinase C (PKC) family, although it is considered a weak activator.[5] One study demonstrated a 15% increase in PKC activity at a concentration of 25 μM.

-

Metabolic Intermediate: It serves as an intermediate in the de novo biosynthesis of triacylglycerols.[1]

-

Constituent of Pulmonary Surfactant: It is a major component of the surfactant in the lungs, which is essential for reducing surface tension and preventing alveolar collapse.[4]

-

Research Applications: Due to its defined structure and role in signaling, it is utilized as a molecular tool in various biochemical and immunological research applications.[4] It is also used in the formulation of liposomes and emulsions for drug delivery in the pharmaceutical industry.[6]

1,3-Dipalmitoyl Glycerol

1,3-Dipalmitoyl glycerol features palmitic acid chains at the sn-1 and sn-3 positions. Its biological activities are distinct and of significant interest in neuroscience and cell signaling.

Key biological roles identified are:

-

Selective PKC Activation: This isomer is a potent activator of the alpha isoform of Protein Kinase C (PKCα) in vitro.[7]

-

Neuroprotection: Studies using the SH-SY5Y neuroblastoma cell line have shown that 1,3-dipalmitoyl glycerol exhibits neuroprotective properties. It inhibits apoptosis, the production of reactive oxygen species (ROS), and the release of pro-inflammatory mediators that are induced by oxygen-glucose deprivation and reperfusion (OGD/R), a common model for ischemic injury.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activities of dipalmitoyl glycerol isomers.

| Isomer | Biological Activity | Quantitative Measurement | Cell/System Type | Reference |

| 1,3-Dipalmitoyl Glycerol | PKCα Activation | Ka = 3.8 μM | In vitro | [7] |

| Neuroprotection (inhibition of apoptosis, ROS, and inflammation) | Effective concentration: 0.25-2 μM | SH-SY5Y neuroblastoma cells | [7] | |

| 1,2-Dipalmitoyl-sn-glycerol | PKC Activation | 15% activation at 25 μM | In vitro |

Signaling Pathways and Experimental Workflows

Diacylglycerol-Mediated Protein Kinase C (PKC) Activation

Diacylglycerols like dipalmitoyl glycerol are generated at the plasma membrane from phospholipids such as phosphatidylinositol 4,5-bisphosphate (PIP2) by the action of phospholipase C (PLC). The DAG produced then recruits and activates PKC isoforms, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.

Neuroprotective Workflow of 1,3-Dipalmitoyl Glycerol

The experimental workflow to assess the neuroprotective effects of 1,3-dipalmitoyl glycerol involves subjecting neuronal cells to oxygen-glucose deprivation and reperfusion (OGD/R) to mimic ischemic injury. The compound is then administered to assess its ability to mitigate the resulting cellular damage.

Experimental Protocols

Protocol for In Vitro PKC Activity Assay

This protocol is a general method for measuring the activity of PKC isoforms in response to activators like diacylglycerols.

-

Preparation of Reagents:

-

PKC Enzyme: Purified PKC isoform of interest.

-

Lipid Vesicles: Prepare vesicles containing phosphatidylserine (PS) and the test diacylglycerol (e.g., 1,3-dipalmitoyl glycerol).

-

Substrate: A specific peptide substrate for the PKC isoform being tested.

-

ATP: [γ-32P]ATP for radioactive detection or a cold ATP source for fluorescence-based assays.

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, and other components to maintain pH and provide necessary cofactors.

-

-

Assay Procedure:

-

Add the assay buffer, lipid vesicles, and PKC enzyme to a reaction tube and pre-incubate at 30°C for 5 minutes to allow the enzyme to associate with the lipid vesicles.

-

Initiate the kinase reaction by adding the peptide substrate and [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

-

-

Data Analysis:

-

Compare the activity in the presence of the test diacylglycerol to a basal level (without DAG) and a positive control (e.g., phorbol esters).

-

For determining Ka, perform the assay with varying concentrations of the diacylglycerol and fit the data to a suitable binding isotherm.

-

Protocol for Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in SH-SY5Y Cells

This protocol describes the induction of ischemic-like injury in a neuronal cell line to test the neuroprotective effects of compounds.[8]

-

Cell Culture:

-

Culture SH-SY5Y human neuroblastoma cells in a standard growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

-

Oxygen-Glucose Deprivation (OGD):

-

Replace the growth medium with a glucose-free medium (e.g., glucose-free DMEM).

-

Transfer the cells to a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2.

-

Incubate the cells under these conditions for a period ranging from 1 to 24 hours, depending on the desired severity of injury.[8][9]

-

-

Reperfusion and Treatment:

-

After the OGD period, remove the cells from the hypoxic chamber.

-

Replace the glucose-free medium with the standard growth medium containing glucose.

-

Add the test compound (1,3-dipalmitoyl glycerol, dissolved in a suitable vehicle like DMSO) to the medium at the desired final concentrations (0.25-2 μM).

-

Incubate the cells under normoxic conditions (95% air, 5% CO2) for a reperfusion period, typically 24 hours.[8]

-

-

Assessment of Neuroprotection:

-

Cell Viability: Measure cell viability using assays such as MTT or LDH release.

-

Apoptosis: Quantify apoptosis using methods like TUNEL staining, caspase-3 activity assays, or flow cytometry with Annexin V/Propidium Iodide staining.

-

Reactive Oxygen Species (ROS): Measure intracellular ROS levels using fluorescent probes like DCFH-DA.

-

Inflammatory Mediators: Quantify the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the culture medium using ELISA.

-

Protocol for Culturing MonoMac-6 Cells

The human monocytic cell line MonoMac-6 (MM6) is a valuable model for studying monocyte and macrophage functions.[10][11][12][13][14]

-

Media Preparation:

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 10 µg/mL human insulin.[14]

-

Ensure all reagents are sterile and pre-warmed to 37°C before use.

-

-

Thawing and Initiating Cultures:

-

Rapidly thaw a frozen vial of MM6 cells in a 37°C water bath.

-

Transfer the cells to a centrifuge tube containing 10 mL of pre-warmed culture medium.

-

Centrifuge at 300-400 x g for 5-7 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh culture medium.

-

Seed the cells at a density of approximately 2-5 x 105 cells/mL in a T-25 or T-75 culture flask.

-

-

Routine Maintenance and Subculturing:

-

Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

-

MM6 cells grow in suspension. Monitor cell density and viability regularly.

-

Subculture the cells every 3-4 days to maintain a density between 0.3 x 106 and 1.0 x 106 cells/mL.[14]

-

To subculture, transfer the cell suspension to a centrifuge tube, spin down, and resuspend the pellet in fresh medium at the desired seeding density.

-

References

- 1. 1,2-Dipalmitoyl-sn-glycerol | C35H68O5 | CID 644078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bluetigerscientific.com [bluetigerscientific.com]

- 5. apexbt.com [apexbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. caymanchem.com [caymanchem.com]

- 8. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trepo.tuni.fi [trepo.tuni.fi]

- 10. monocyte.eu [monocyte.eu]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. accegen.com [accegen.com]

- 13. researchgate.net [researchgate.net]

- 14. bcrj.org.br [bcrj.org.br]

The Role of Dipalmitolein in Cell Membrane Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a diacylglycerol (DAG), is a lipid molecule composed of a glycerol backbone esterified to two palmitoleic acid chains. While specific research on this compound's role in cell membrane dynamics is limited, its functions can be inferred from the well-established roles of diacylglycerols and the known properties of palmitoleic acid. This guide provides a comprehensive overview of the inferred functions of this compound in cell membrane dynamics, its role in signaling pathways, and experimental approaches for its study.

As a diacylglycerol, this compound is a crucial second messenger in various cellular signaling cascades.[1][2][3] It remains within the plasma membrane due to its hydrophobic nature, where it can activate key signaling proteins.[1] The presence of palmitoleic acid, a monounsaturated omega-7 fatty acid, suggests that this compound can influence the physical properties of the cell membrane, such as fluidity.[4][5][6]

Core Concepts: this compound and Membrane Properties

The functions of this compound in the cell membrane can be categorized into two main areas: its role as a signaling molecule and its influence on the biophysical properties of the membrane.

This compound as a Signaling Molecule

Diacylglycerols are pivotal second messengers generated at the cell membrane through the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[2] This process also generates inositol trisphosphate (IP3), which diffuses into the cytosol to trigger calcium release.[1][2] this compound, as a DAG, is a key activator of Protein Kinase C (PKC) isoforms.[1][7] The generation of DAG in the membrane facilitates the translocation of PKC from the cytosol to the plasma membrane, initiating a cascade of phosphorylation events that regulate numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[1][8]

Beyond PKC activation, diacylglycerols have several other signaling functions:

-

Munc13 Activation: DAGs can interact with the presynaptic priming protein Munc13, enhancing the fusion of synaptic vesicles and potentiating neurotransmitter release.[1]

-

TRPC Channel Activation: They can activate a subfamily of transient receptor potential canonical (TRPC) cation channels (TRPC3/6/7).[1]

-

Source of Other Bioactive Lipids: DAGs can serve as precursors for the synthesis of prostaglandins and the endocannabinoid 2-arachidonoylglycerol.[1][9]

Inferred Effects of this compound on Membrane Fluidity

The fatty acid composition of lipids significantly impacts membrane fluidity.[5][10] Palmitoleic acid, the constituent fatty acid of this compound, is a monounsaturated fatty acid. The presence of a double bond in the acyl chain creates a "kink," which increases the space between lipid molecules and, consequently, enhances membrane fluidity.[5] Therefore, the incorporation of this compound into the cell membrane is expected to increase its fluidity. This is in contrast to saturated fatty acids, which have straight chains that pack tightly, leading to decreased membrane fluidity.[5] Increased membrane fluidity can affect the lateral diffusion and rotation of membrane proteins, thereby influencing their function.[5]

Signaling Pathways Involving Diacylglycerol

The primary signaling pathway involving diacylglycerol, and by extension this compound, is the Phospholipase C (PLC) pathway. This pathway is activated by a variety of extracellular signals that bind to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

The PLC/DAG/PKC Signaling Cascade

-

Receptor Activation: An agonist binds to a GPCR or RTK on the cell surface.

-

PLC Activation: The activated receptor stimulates the membrane-bound enzyme Phospholipase C (PLC).[2]

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane.[2]

-

Second Messenger Generation: This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

IP3 and Calcium Release: IP3, being water-soluble, diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[2]

-

DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+ concentration, recruits and activates Protein Kinase C (PKC).[2]

-

Downstream Signaling: Activated PKC phosphorylates a wide range of target proteins on serine and threonine residues, leading to various cellular responses.

Data Presentation

Due to the lack of specific quantitative data for this compound, this table summarizes the general effects of diacylglycerols and unsaturated fatty acids on membrane properties and signaling.

| Parameter | Effect of Diacylglycerol (inferred for this compound) | Effect of Palmitoleic Acid (Monounsaturated) | Reference |

| Membrane Fluidity | Likely increases due to the presence of unsaturated fatty acid chains. | Increases membrane fluidity by introducing kinks in the lipid packing. | [5] |

| Protein Kinase C (PKC) Activity | Potent activator. | Not a direct activator. | [1][7] |

| Membrane Curvature | Induces negative curvature, which can facilitate membrane fusion and fission events. | Can influence membrane curvature. | [11] |

| Lateral Phase Separation | Can induce the formation of DAG-rich domains. | Can influence the formation of lipid domains. | [11] |

Experimental Protocols

Studying the function of this compound in cell membrane dynamics requires a combination of in vitro and in vivo techniques.

In Vitro Analysis using Model Membranes

Objective: To determine the effect of this compound on the biophysical properties of lipid bilayers.

Methodology: Liposome-based Assays

-

Liposome Preparation:

-

Prepare a lipid mixture of a major membrane phospholipid (e.g., POPC) and varying molar percentages of this compound in an organic solvent (e.g., chloroform/methanol).

-

Dry the lipid mixture under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with a buffer solution to form multilamellar vesicles (MLVs).

-

Generate large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) from MLVs by extrusion or electroformation, respectively.[12]

-

-

Membrane Fluidity Measurement:

-

Differential Scanning Calorimetry (DSC):

-

Analyze the phase transition temperature (Tm) of the liposomes. A broadening or shift in the Tm can indicate changes in lipid packing and phase behavior induced by this compound.

-

In Vivo and Cell-Based Assays

Objective: To investigate the role of this compound in cellular signaling pathways.

Methodology: Cell Culture and Microscopy

-

Cell Treatment:

-

Culture a suitable cell line (e.g., HEK293, HeLa).

-

Treat the cells with a cell-permeable analog of this compound or stimulate a pathway that generates endogenous DAG.

-

-

PKC Translocation Assay:

-

Transfect the cells with a fluorescently tagged PKC isoform (e.g., PKC-GFP).

-

After treatment, fix the cells and visualize the subcellular localization of PKC-GFP using fluorescence microscopy.

-

Translocation of PKC-GFP from the cytosol to the plasma membrane indicates its activation by DAG.

-

-

Western Blotting for Downstream Targets:

-

Lyse the treated and control cells.

-

Perform SDS-PAGE and Western blotting to detect the phosphorylation of known PKC substrates (e.g., MARCKS). An increase in phosphorylation indicates PKC activation.

-

Conclusion

While direct experimental data on this compound is not abundant, its role in cell membrane dynamics can be confidently inferred from the extensive knowledge of diacylglycerols and the biophysical properties of palmitoleic acid. As a diacylglycerol, this compound is a key player in signal transduction, primarily through the activation of Protein Kinase C. Its unsaturated fatty acid chains likely contribute to increased membrane fluidity, which can modulate the function of membrane-associated proteins. The experimental protocols outlined in this guide provide a framework for future research to specifically elucidate the functions of this compound in cell membrane dynamics and signaling, which could have significant implications for understanding cellular regulation and for the development of novel therapeutic strategies.

References

- 1. Diglyceride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Diacylglycerol pathway | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. biologyonline.com [biologyonline.com]

- 10. Khan Academy [khanacademy.org]

- 11. Structure and functional properties of diacylglycerols in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. molbiolcell.org [molbiolcell.org]

- 13. Acyl-chain specificity and membrane fluidity. Factors which influence the activity of a purified phospholipid-transfer protein from lung - PubMed [pubmed.ncbi.nlm.nih.gov]

Dipalmitolein: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a diacylglycerol comprised of two palmitoleic acid acyl chains, is a lipid molecule of growing interest within the scientific community. Its potential biological activities, stemming from its constituent fatty acid, palmitoleic acid (16:1n7), necessitate a thorough understanding of its natural distribution and the methodologies for its quantification. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed experimental protocols for its analysis, and an exploration of its potential role in cellular signaling.

Natural Sources and Abundance

Direct quantitative data for this compound in natural sources is limited in publicly available literature. However, the abundance of its precursor, palmitoleic acid, within the triglyceride and diacylglycerol fractions of certain oils provides a strong indication of its likely presence. The primary sources rich in palmitoleic acid, and therefore potential sources of this compound, include macadamia oil, sea buckthorn oil, and mink oil.

Table 1: Palmitoleic Acid Content in Various Natural Oils

| Natural Source | Scientific Name | Plant/Animal Part | Palmitoleic Acid (%) |

| Macadamia Oil | Macadamia integrifolia | Nut | 16 - 23%[1] |

| Sea Buckthorn Oil | Hippophae rhamnoides | Pulp/Berry | 24 - 42%[2][3] |

| Mink Oil | Neovison vison | Fat | Not explicitly quantified, but noted as a significant component. |

Note: The percentages represent the content of palmitoleic acid within the total fatty acid profile of the oil.

The concentration of this compound is expected to be a fraction of the total diacylglycerol content in these oils, which itself is a minor component compared to triacylglycerols.

Experimental Protocols

The analysis of this compound requires a multi-step process involving extraction, isolation, and quantification. The following protocols are generalized from established methods for diacylglycerol analysis and can be adapted for this compound.

Lipid Extraction

A robust lipid extraction is the foundational step for accurate this compound analysis. The Folch method or a modified Bligh-Dyer method are commonly employed.

Protocol: Modified Folch Extraction

-

Homogenization: Homogenize the oil sample in a chloroform/methanol mixture (2:1, v/v). For solid samples, grinding under liquid nitrogen prior to solvent addition is recommended.

-

Phase Separation: Add 0.2 volumes of a saline solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.

-

Centrifugation: Centrifuge the mixture to facilitate the separation of the organic (lower) and aqueous (upper) phases.

-

Collection: Carefully collect the lower chloroform phase containing the lipids.

-

Drying: Dry the lipid extract under a stream of nitrogen gas.

-

Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere to prevent oxidation.

Isolation of Diacylglycerols

Diacylglycerols are typically isolated from the total lipid extract using chromatographic techniques.

Protocol: Thin-Layer Chromatography (TLC)

-

Plate Preparation: Use silica gel 60 TLC plates. Pre-run the plates in the developing solvent to clean the silica.

-

Sample Application: Dissolve the dried lipid extract in a small volume of chloroform and apply it as a narrow band onto the TLC plate.

-

Development: Develop the plate in a solvent system such as hexane/diethyl ether/acetic acid (80:20:1, v/v/v). The polarity of the solvent system may need to be optimized depending on the specific lipid profile of the sample.

-

Visualization: Visualize the lipid bands by spraying with a fluorescent dye (e.g., 0.05% primuline in acetone/water) and viewing under UV light, or by staining with iodine vapor. Diacylglycerols will migrate between triacylglycerols and free fatty acids.

-

Elution: Scrape the silica band corresponding to diacylglycerols and elute the lipids from the silica using chloroform/methanol (2:1, v/v).

Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are the preferred methods for the quantification of specific diacylglycerol species like this compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Derivatization: Convert the isolated diacylglycerols to their more volatile trimethylsilyl (TMS) ether derivatives. This is typically achieved by reacting the sample with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injector: Operate in splitless mode.

-

Oven Program: A temperature gradient is used to separate the different diacylglycerol species. An example program could be: initial temperature of 150°C, ramp to 320°C at 10°C/min, and hold for 10 minutes.

-

-

MS Detection:

-

Ionization: Use electron ionization (EI).

-

Acquisition Mode: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound. Monitor characteristic fragment ions of the this compound-TMS derivative.

-

-

Quantification: Use an internal standard (e.g., a deuterated diacylglycerol) for accurate quantification. Create a calibration curve with a this compound standard.

Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

-

HPLC Separation:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and isopropanol with an ammonium formate additive is commonly used.

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

-

MS Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Acquisition Mode: Employ tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for the highest specificity and sensitivity. The precursor ion will be the [M+NH4]+ adduct of this compound, and the product ions will be characteristic fragments resulting from the loss of the fatty acyl chains.

-

-

Quantification: Utilize a suitable internal standard (e.g., a commercially available deuterated diacylglycerol) and a calibration curve generated with a this compound standard.

Signaling Pathways

The direct signaling roles of this compound have not been extensively studied. However, as a diacylglycerol (DAG), it is presumed to participate in the well-established DAG-mediated signaling pathways.

Diacylglycerol and Protein Kinase C (PKC) Activation

One of the most critical functions of DAGs is the activation of Protein Kinase C (PKC) isozymes.[4][5] In this pathway, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. IP3 triggers the release of calcium from intracellular stores, and the subsequent increase in intracellular calcium concentration, in conjunction with DAG, recruits and activates conventional and novel PKC isoforms at the cell membrane. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis. While it is plausible that this compound can activate PKC, the specific kinetics and downstream effects of this activation compared to other DAG species are yet to be elucidated.

Caption: this compound in Protein Kinase C Activation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from a natural oil source.

Caption: Workflow for this compound Analysis.

Conclusion

This technical guide consolidates the current knowledge on the natural sources and analysis of this compound. While macadamia, sea buckthorn, and mink oils are promising sources due to their high palmitoleic acid content, further research is required to quantify the exact abundance of this compound in these and other natural products. The provided experimental protocols offer a robust framework for researchers to pursue the isolation and quantification of this intriguing diacylglycerol. Furthermore, elucidating the specific signaling roles of this compound, beyond the general activities of diacylglycerols, represents a key area for future investigation that could have significant implications for drug development and nutritional science.

References

- 1. researchgate.net [researchgate.net]

- 2. Fatty Acid Composition of Developing Sea Buckthorn (Hippophae rhamnoides L.) Berry and the Transcriptome of the Mature Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 4. Mechanism of activation of protein kinase C: roles of diolein and phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipid activation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dipalmitolein for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Properties, Synthesis, Analysis, and Biological Significance of Dipalmitolein Isomers.

This technical guide provides a comprehensive overview of this compound, a diacylglycerol (DAG) of significant interest to researchers in the fields of lipidomics, cell signaling, and drug development. This document will delve into the chemical and physical properties of this compound, detail experimental protocols for its synthesis and analysis, and explore its role in biological pathways and potential therapeutic applications.

Core Chemical and Physical Data

This compound exists as two primary isomers: 1,2-dipalmitolein and 1,3-dipalmitolein. While data for the 1,3-isomer is readily available, specific details for the 1,2-isomer are less commonly reported in the literature. The quantitative data for 1,3-dipalmitolein is summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1,3-Dipalmitoleoylglycerol | [1] |

| CAS Number | 113728-10-2 | [1] |

| Molecular Formula | C35H64O5 | [1] |

| Molecular Weight | 564.88 g/mol | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis and Purification of this compound

The synthesis of specific diacylglycerols like this compound can be achieved through enzymatic or chemical methods. Below is a generalized experimental protocol for the enzymatic synthesis of 1,3-diacylglycerols, which can be adapted for this compound.

Experimental Protocol: Enzymatic Synthesis of 1,3-Diacylglycerol

Objective: To synthesize 1,3-dipalmitolein via lipase-catalyzed esterification of glycerol with palmitoleic acid.

Materials:

-

Glycerol (≥99% purity)

-

Palmitoleic acid

-

Immobilized lipase (e.g., Lipozyme RMIM)

-

Organic solvent (e.g., hexane, optional for solvent-based reaction)

-

Molecular sieves (for water removal)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, diethyl ether)

Procedure:

-

Reactant Preparation: A molar ratio of 2:1 of palmitoleic acid to glycerol is typically used. For a solvent-free reaction, the reactants are mixed directly. For a solvent-based reaction, the reactants are dissolved in an appropriate organic solvent.

-

Enzymatic Reaction: The immobilized lipase is added to the reactant mixture (typically 5-15% by weight of the total reactants). The reaction is carried out in a temperature-controlled shaker or reactor, often under vacuum to remove the water produced during esterification, which drives the reaction towards product formation. Reaction temperatures are typically maintained between 40-60°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Enzyme Removal: Upon completion of the reaction, the immobilized enzyme is separated from the reaction mixture by filtration. The enzyme can often be washed and reused.

-

Product Purification: The resulting product mixture, containing monoacylglycerols, diacylglycerols, triacylglycerols, and unreacted fatty acids, is then purified. Unreacted fatty acids can be removed by washing with a weak alkaline solution or by molecular distillation. The diacylglycerol fraction is then isolated and purified using silica gel column chromatography, eluting with a gradient of hexane and diethyl ether.

-

Characterization: The purity and identity of the synthesized 1,3-dipalmitolein are confirmed using techniques such as GC-MS and NMR spectroscopy.

Analytical Methodologies for this compound

The accurate analysis and quantification of this compound, including the separation of its isomers, are crucial for research and development. Various analytical techniques are employed for this purpose.[2]

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating diacylglycerol species based on their hydrophobicity. When coupled with a mass spectrometer (LC-MS), it allows for the identification and quantification of individual molecular species of this compound.[2] For the separation of 1,2- and 1,3-isomers, specialized chromatographic techniques such as silver ion HPLC or chiral chromatography may be necessary.

Gas Chromatography (GC): GC, particularly after derivatization of the hydroxyl group to form a more volatile compound (e.g., trimethylsilyl ether), is widely used for the analysis of diacylglycerols. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative and structural information.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the structural elucidation and quantification of diacylglycerols.[2] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can help in identifying the fatty acid constituents and their positions on the glycerol backbone.

Biological Significance and Signaling Pathways

Diacylglycerols are critical second messengers in a variety of cellular signaling pathways. They are produced at the cell membrane in response to extracellular signals and activate a range of downstream effector proteins.

The Diacylglycerol (DAG) Signaling Pathway

A primary role of diacylglycerol is the activation of Protein Kinase C (PKC).[3][4] The canonical DAG/PKC signaling pathway is initiated by the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol. While IP3 diffuses into the cytoplasm to trigger calcium release, DAG remains in the membrane and recruits and activates PKC.

As a diacylglycerol, this compound is presumed to participate in this signaling cascade, thereby influencing a multitude of cellular processes. The specific effects would be dependent on the cell type and the context of other signaling events.

Applications in Drug Development

The central role of diacylglycerol in cellular signaling makes the enzymes involved in its metabolism attractive targets for drug development.[3]

Oncology: Dysregulation of the DAG signaling pathway has been implicated in various cancers.[3] Therefore, molecules that can modulate the levels of specific diacylglycerols or their interaction with effector proteins are being investigated as potential anti-cancer agents.

Metabolic Diseases: The DAG/PKC pathway is also involved in insulin signaling, and its dysregulation can contribute to insulin resistance.[5] Research into the specific roles of different diacylglycerol species in metabolic diseases could lead to the development of novel therapeutics for conditions such as type 2 diabetes.

Immunology: Diacylglycerol signaling is crucial for T-cell activation and function. Modulating this pathway could offer therapeutic strategies for autoimmune diseases and for enhancing anti-tumor immunity.[3]

References

- 1. 1,3-DIPALMITOLEIN CAS#: 113728-10-2 [m.chemicalbook.com]

- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Dipalmitolein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitolein, a diacylglycerol (DAG), is a lipid molecule comprised of a glycerol backbone esterified with two palmitoleic acid chains. As with other diacylglycerols, this compound exists as two primary isomers: 1,2-dipalmitolein and 1,3-dipalmitolein, which differ in the attachment points of the fatty acid chains to the glycerol moiety. This distinction is crucial as it influences their physical properties and biological activities. Diacylglycerols are key intermediates in lipid metabolism and are recognized as important second messengers in cellular signaling, most notably through the activation of protein kinase C (PKC). This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details experimental protocols for its synthesis and analysis, and explores its role in cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are influenced by the presence of the two unsaturated palmitoleic acid chains and the isomeric form of the molecule. While experimental data for this compound is limited, properties can be inferred from its saturated analog, dipalmitin.

Physical Properties

A summary of the key physical properties of this compound isomers and their saturated analog, dipalmitin, is presented in Table 1. It is important to note that some values for this compound are predicted or estimated based on related compounds due to a lack of specific experimental data.

Table 1: Physical Properties of this compound Isomers and Related Compounds

| Property | 1,2-Dipalmitolein | 1,3-Dipalmitolein | 1,2-Dipalmitin (Saturated Analog) |

| Molecular Formula | C₃₅H₆₄O₅ | C₃₅H₆₄O₅ | C₃₅H₆₈O₅[1] |

| Molecular Weight | 564.88 g/mol [2] | 564.88 g/mol [2] | 568.91 g/mol [1] |

| Physical State | Liquid (Predicted) | Liquid (Predicted) | White solid[3] |

| Melting Point | Not available | Not available | 66-69 °C[3][4] |

| Boiling Point | Not available | Not available | 617.5±40.0 °C (Predicted)[3] |

| Density | Not available | Not available | 0.9±0.1 g/cm³ (Predicted)[3] |

| Solubility | Soluble in chloroform (Slightly)[4] | Soluble in DMF (20 mg/ml), DMSO (30 mg/ml), Ethanol (0.25 mg/ml), PBS (pH 7.2) (0.7 mg/ml)[5] | Soluble in Chloroform (Slightly)[4] |

Chemical Properties

The chemical reactivity of this compound is largely dictated by the ester linkages and the carbon-carbon double bonds in the palmitoleoyl chains.

-

Stability: As unsaturated lipids, this compound isomers are susceptible to oxidation at the double bonds, which can lead to the formation of various oxidation products and a decrease in shelf-life. Diacylglycerols are generally considered to be less oxidatively stable than their corresponding triacylglycerols.[6][7][8] Hydrolysis of the ester bonds can also occur, particularly in the presence of acids, bases, or lipases, yielding glycerol and palmitoleic acid.

-

Reactivity: The double bonds can undergo typical alkene reactions such as hydrogenation, halogenation, and epoxidation. The ester groups can be transesterified in the presence of an alcohol and a catalyst.

Synthesis and Experimental Protocols

The synthesis of specific diacylglycerol isomers like this compound requires regioselective protection and acylation of the glycerol backbone. Both chemical and enzymatic methods have been developed for the synthesis of diacylglycerols.

General Workflow for this compound Synthesis

A general workflow for the synthesis of a specific this compound isomer is depicted below. This typically involves protecting one hydroxyl group of glycerol, acylating the remaining two, and then deprotecting to yield the final product.

Experimental Protocol: Enzymatic Synthesis of 1,3-Dipalmitolein

This protocol is adapted from general methods for the enzymatic synthesis of 1,3-diacylglycerols.[5][9][10][11][12][13][14]

Objective: To synthesize 1,3-dipalmitolein via lipase-catalyzed esterification of glycerol with palmitoleic acid.

Materials:

-

Glycerol (high purity)

-

Palmitoleic acid

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

-

Molecular sieves (for water removal)

-

Anhydrous solvent (e.g., hexane or solvent-free system)

-

Reaction vessel with temperature control and stirring

-

Vacuum system

Procedure:

-

Reactant Preparation: In a reaction vessel, combine glycerol and palmitoleic acid in a 1:2 molar ratio.

-

Enzyme Addition: Add the immobilized lipase to the mixture. The amount of enzyme is typically 5-10% by weight of the total reactants.

-

Reaction Conditions:

-

Heat the mixture to the optimal temperature for the lipase (e.g., 50-60°C).

-

Stir the reaction mixture continuously.

-

If in a solvent-free system, apply a vacuum to remove the water produced during the esterification, which drives the reaction towards product formation.[12][14] Alternatively, add activated molecular sieves to the reaction mixture.

-

-

Monitoring the Reaction: Periodically take aliquots from the reaction mixture and analyze the composition by thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the formation of this compound and the consumption of reactants.

-

Reaction Termination and Product Isolation:

-

Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.

-

The crude product mixture will contain unreacted starting materials, monopalmitolein, and some tripalmitolein.

-

Purify the 1,3-dipalmitolein using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

-

Characterization: Confirm the identity and purity of the synthesized 1,3-dipalmitolein using ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Fragments |

| ¹H NMR | Signals for the glycerol backbone protons, olefinic protons of the palmitoleoyl chains (around 5.3 ppm), allylic protons, and the long aliphatic chains. The signals for the glycerol protons will differ between the 1,2- and 1,3-isomers.[15] |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups (around 173 ppm), olefinic carbons (around 128-130 ppm), glycerol backbone carbons, and the aliphatic chain carbons.[16][17][18] |

| Mass Spectrometry (ESI-MS) | The protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺ would be expected. Fragmentation would likely involve the neutral loss of one or both palmitoleic acid chains.[1][19][20][21][22] |

Biological Role and Signaling Pathways

Diacylglycerols are crucial signaling molecules in a variety of cellular processes. The most well-characterized role of DAG is as a second messenger that activates protein kinase C (PKC).[3][23][24][25][26]

Diacylglycerol Signaling Pathway

The generation of diacylglycerol at the cell membrane initiates a signaling cascade. A simplified representation of the canonical diacylglycerol signaling pathway is shown below.

Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol.[26] While IP₃ diffuses into the cytoplasm to mediate calcium release from intracellular stores, DAG remains in the plasma membrane.

The primary effector of DAG is Protein Kinase C (PKC).[27] The binding of DAG to the C1 domain of PKC causes a conformational change that activates the enzyme. Activated PKC then phosphorylates a wide range of downstream protein substrates, leading to various cellular responses such as cell proliferation, differentiation, and apoptosis.[27]

It is important to note that primarily the sn-1,2-diacylglycerol isomer is responsible for the activation of PKC.[28] 1,3-diacylglycerols are generally poor activators of PKC.[2]

The signaling is terminated by the action of diacylglycerol kinases (DGKs), which phosphorylate DAG to form phosphatidic acid (PA), another signaling lipid.[23][24][26][29]

Conclusion

This compound, as a specific molecular species of diacylglycerol, possesses physical and chemical properties that are of interest to researchers in lipidomics, cell signaling, and drug development. While there is a need for more experimental data to fully characterize its properties, its role as a potential signaling molecule within the broader context of diacylglycerol pathways is evident. The methodologies for its synthesis and analysis, though not specific in the literature, can be adapted from established protocols for other diacylglycerols. Further research into the specific biological functions of this compound, as distinct from other diacylglycerol species, may reveal novel therapeutic targets and applications.

References

- 1. researchgate.net [researchgate.net]

- 2. portlandpress.com [portlandpress.com]

- 3. Page loading... [guidechem.com]

- 4. 1,2-DIPALMITOYL-SN-GLYCEROL CAS#: 761-35-3 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. Relative oxidative stability of diacylglycerol and triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular organization and motions of crystalline monoacylglycerols and diacylglycerols: a C-13 MASNMR study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ajol.info [ajol.info]

- 19. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 24. mdpi.com [mdpi.com]

- 25. Oxidative and Hydrolytic Stability of Synthetic Diacyl Glyceryl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Dipalmitolein: A Technical Guide to Synthesis and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a glycerophospholipid containing two palmitoleoyl acyl chains, is an integral component of cellular membranes and is implicated in various metabolic and signaling processes. While less abundant than its saturated counterpart, dipalmitoylphosphatidylcholine (DPPC), this compound's unique unsaturated nature confers distinct physicochemical properties to membranes, influencing their fluidity and the function of embedded proteins. This technical guide provides an in-depth exploration of the synthesis, metabolic fate, and potential signaling roles of this compound, offering valuable insights for researchers in lipidomics, cell biology, and drug development.

This compound Synthesis: De Novo and Remodeling Pathways

The biosynthesis of this compound, like other phosphatidylcholines, is believed to occur through two primary pathways: the de novo Kennedy pathway and the remodeling Lands pathway.

De Novo (Kennedy) Pathway

The de novo pathway synthesizes phosphatidylcholine from basic precursors. The final step, catalyzed by CDP-choline:diacylglycerol cholinephosphotransferase (CPT), involves the transfer of a phosphocholine headgroup to a diacylglycerol (DAG) molecule. For this compound synthesis, this DAG would be dipalmitoleoyl-glycerol. The substrate specificity of CPT for DAG species with unsaturated acyl chains is a critical determinant in the rate of de novo this compound synthesis.

Remodeling (Lands) Pathway

The Lands pathway modifies existing phospholipid species through deacylation and reacylation cycles. In this pathway, a pre-existing phosphatidylcholine molecule undergoes hydrolysis by a phospholipase A2 (PLA2) to yield a lysophosphatidylcholine (LPC). Subsequently, lysophosphatidylcholine acyltransferase (LPCAT) re-esterifies the LPC with a specific acyl-CoA. The synthesis of this compound via this pathway would involve the acylation of a palmitoleoyl-LPC with palmitoleoyl-CoA. The substrate specificity of LPCAT enzymes is a key regulatory point in this pathway, with some isoforms showing a preference for unsaturated acyl-CoAs.[1]

Table 1: Key Enzymes in this compound Synthesis

| Pathway | Enzyme | Abbreviation | Substrates for this compound Synthesis | Notes |

| De Novo (Kennedy) Pathway | CDP-choline:diacylglycerol cholinephosphotransferase | CPT | Dipalmitoleoyl-glycerol, CDP-choline | Specificity for dipalmitoleoyl-glycerol is a potential regulatory step. |

| Remodeling (Lands) Pathway | Phospholipase A2 | PLA2 | Phosphatidylcholine | Generates lysophosphatidylcholine. |

| Lysophosphatidylcholine acyltransferase | LPCAT | Palmitoleoyl-lysophosphatidylcholine, Palmitoleoyl-CoA | Isoforms may exhibit specificity for unsaturated acyl-CoAs.[1][2][3] |

Metabolic Fate of this compound

Once synthesized, this compound is incorporated into cellular membranes or can be catabolized to release its constituent fatty acids for energy production or signaling purposes.

Lipolysis

The breakdown of this compound is initiated by phospholipases. Phospholipase C (PLC) can cleave the phosphocholine headgroup, generating dipalmitoleoyl-glycerol, a potential signaling molecule. Phospholipase D (PLD) removes the choline headgroup, leaving phosphatidic acid. The sequential action of phospholipase A1 (PLA1) and PLA2 hydrolyzes the ester bonds at the sn-1 and sn-2 positions, respectively, releasing two molecules of palmitoleic acid and glycerophosphocholine.

Beta-Oxidation of Palmitoleic Acid

The released palmitoleic acid is activated to palmitoleoyl-CoA and transported into the mitochondria for beta-oxidation. This process is similar to the beta-oxidation of saturated fatty acids but requires an additional enzyme, enoyl-CoA isomerase, to handle the cis-double bond. Each round of beta-oxidation shortens the acyl chain by two carbons, generating acetyl-CoA, NADH, and FADH2, which subsequently enter the citric acid cycle and oxidative phosphorylation to produce ATP.

Table 2: Products of Palmitoleic Acid Beta-Oxidation (per molecule)

| Product | Quantity | Metabolic Fate |

| Acetyl-CoA | 8 | Enters the Citric Acid Cycle for ATP production. |

| NADH | 7 | Enters the Electron Transport Chain for ATP production. |

| FADH2 | 7 | Enters the Electron Transport Chain for ATP production. |

Signaling and Regulatory Roles

While direct signaling roles for the intact this compound molecule are not well-established, its components and its influence on membrane properties are significant in cellular signaling.

Diacylglycerol and Palmitoleic Acid Signaling

The hydrolysis of this compound by PLC releases dipalmitoleoyl-glycerol, a diacylglycerol species. Diacylglycerols are well-known second messengers that can activate protein kinase C (PKC) isoforms, which in turn regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[4]

Palmitoleic acid, released by phospholipase activity, can also act as a signaling molecule. It has been shown to regulate lipid metabolism by influencing the expression of lipogenic and fatty acid oxidation genes.[5]

Modulation of Membrane Properties and Lipid Rafts

The presence of cis-double bonds in the acyl chains of this compound introduces kinks, increasing membrane fluidity compared to membranes rich in saturated phospholipids like DPPC. This alteration in fluidity can modulate the activity of membrane-bound enzymes and receptors.

This compound may also influence the formation and stability of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[6][7][8] The incorporation of this compound into or at the boundaries of these rafts could alter their composition and, consequently, the signaling pathways that are initiated within them.

Experimental Protocols

Lipid Extraction

A standard method for total lipid extraction from cells or tissues is the Bligh-Dyer method.

-

Homogenize the sample in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Add chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) and vortex thoroughly.

-

Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

-

Collect the lower phase and dry it under a stream of nitrogen.

Separation and Quantification of this compound

Thin-Layer Chromatography (TLC):

-

Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

-

Spot the sample onto a silica gel TLC plate.

-

Develop the plate in a solvent system such as chloroform:methanol:water (65:25:4, v/v/v) to separate phospholipid classes.[9][10]

-

Visualize the lipid spots using iodine vapor or a fluorescent spray.

-

For quantification, scrape the spot corresponding to phosphatidylcholine and perform fatty acid analysis by gas chromatography after transmethylation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and specific method for the quantification of individual lipid species.[11][12][13][14]

-

Resuspend the lipid extract in a suitable solvent for injection (e.g., methanol).

-

Separate the lipids using a reverse-phase C18 column with a gradient of mobile phases, such as water/acetonitrile with ammonium formate.

-

Detect and quantify this compound using a mass spectrometer in multiple reaction monitoring (MRM) mode, targeting the specific precursor and product ions for the dipalmitoleoylphosphatidylcholine molecule.

Diagrams

References

- 1. Biochemical Characterization of Acyl-CoA: Lysophosphatidylcholine Acyltransferase (LPCAT) Enzyme from the Seeds of Salvia hispanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and characterization of a lysophosphatidylcholine acyltransferase in alveolar type II cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant Acyl-CoA:Lysophosphatidylcholine Acyltransferases (LPCATs) Have Different Specificities in Their Forward and Reverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Does diacylglycerol serve as a signaling molecule in plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate preferences of a lysophosphatidylcholine acyltransferase highlight its role in phospholipid remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Have we become overly reliant on lipid rafts? | EMBO Reports [link.springer.com]

- 7. researchgate.net [researchgate.net]

- 8. Lipid rafts: signaling and sorting platforms of cells and their roles in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 10. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. euncl.org [euncl.org]

- 12. lcms.cz [lcms.cz]

- 13. Establishment of LC-MS methods for the analysis of palmitoylated surfactant proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

The Discovery of Dipalmitolein: A Historical and Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a diacylglycerol comprised of a glycerol backbone esterified with two palmitoleic acid molecules, represents one of the many fundamental building blocks in the vast and complex world of lipid chemistry. Unlike molecules with a singular, celebrated discovery event, the identification of specific diacylglycerols such as this compound is intrinsically linked to the broader historical development of lipid analysis. Its "discovery" was not a singular event but rather an outcome of the systematic advancements in chemical and analytical techniques throughout the 20th century that enabled the detailed characterization of fats and oils. This guide delves into the historical context and the foundational experimental methodologies that would have been instrumental in the identification and characterization of this compound.

Historical Context: The Dawn of Lipid Analysis

The early 20th century marked a pivotal era in the study of lipids. While the basic saponification techniques of the 19th century could reveal the constituent fatty acids and glycerol of a fat, they could not elucidate the specific arrangement of these fatty acids on the glycerol backbone. The existence of a myriad of mono-, di-, and triglycerides within natural fats was hypothesized, but their individual isolation and characterization remained a significant challenge.

The development of chromatographic techniques, particularly thin-layer chromatography (TLC) and gas-liquid chromatography (GLC), revolutionized lipid analysis. These methods provided the means to separate complex lipid mixtures into their individual components with unprecedented resolution, paving the way for the identification of specific molecules like this compound.

Experimental Protocols for the Identification of this compound

The identification of this compound from a natural source, such as a seed oil or animal fat, would have involved a multi-step process encompassing extraction, separation, and structural elucidation. The following sections detail the probable experimental protocols that would have been employed in the mid-20th century for such a discovery.

1. Lipid Extraction

The initial step involves the extraction of total lipids from a biological sample. The Folch method, or a variation thereof, would have been a standard procedure.

-

Objective: To extract all lipid classes from a biological matrix.

-

Protocol:

-

Homogenize the sample in a chloroform-methanol mixture (2:1, v/v).

-

Allow the mixture to stand, facilitating the partitioning of lipids into the chloroform layer.

-

Wash the chloroform layer with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

2. Separation of Lipid Classes by Thin-Layer Chromatography (TLC)

The total lipid extract, a complex mixture of various lipid classes, would then be fractionated to isolate the diacylglycerol fraction.

-

Objective: To separate diacylglycerols from other lipid classes such as triglycerides, free fatty acids, and phospholipids.

-

Protocol:

-

Prepare a silica gel TLC plate.

-

Spot the concentrated lipid extract onto the origin of the TLC plate.

-

Develop the plate in a solvent system designed to separate neutral lipids, a common example being hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Visualize the separated lipid spots by spraying with a reagent such as 2',7'-dichlorofluorescein and viewing under UV light, or by exposing to iodine vapor.

-

Identify the diacylglycerol band by comparing its retention factor (Rf) to that of a known diacylglycerol standard.

-

Scrape the silica gel corresponding to the diacylglycerol band from the plate and elute the diacylglycerols with a polar solvent like chloroform-methanol.

-

3. Analysis of Fatty Acid Composition by Gas-Liquid Chromatography (GLC)

To confirm the presence of palmitoleic acid as the sole fatty acid constituent, the isolated diacylglycerol fraction would be subjected to transesterification followed by GLC analysis.

-

Objective: To identify and quantify the fatty acid composition of the isolated diacylglycerols.

-

Protocol:

-

Transesterify the diacylglycerols to their corresponding fatty acid methyl esters (FAMEs) by heating with methanolic HCl or boron trifluoride in methanol.

-

Extract the FAMEs into an organic solvent such as hexane.

-

Inject the FAMEs solution into a gas chromatograph equipped with a suitable column (e.g., a packed column with a polar stationary phase like DEGS).

-

Identify the FAMEs by comparing their retention times to those of known FAME standards.

-

The presence of a single major peak corresponding to the retention time of methyl palmitoleate would indicate that the parent diacylglycerol was this compound.

-

Quantitative Data Presentation

The quantitative data from these early analyses would have been crucial for the characterization of this compound.

| Analytical Parameter | Method | Result for Pure this compound |

| Retention Factor (Rf) on TLC | TLC | A specific value between that of triglycerides and monoacylglycerols, dependent on the exact solvent system. |

| Fatty Acid Composition | GLC | >99% Palmitoleic Acid (C16:1) |

Logical Workflow for the Discovery of this compound

The logical progression of experiments leading to the identification of this compound can be visualized as a workflow.

Caption: Experimental workflow for the isolation and identification of this compound.

Signaling Pathways and Biological Relevance

While the initial discovery of this compound would have been primarily a chemical characterization, subsequent research has placed diacylglycerols at the heart of cellular signaling. Diacylglycerols, including this compound, are now recognized as critical second messengers. A key signaling pathway involving diacylglycerols is the activation of Protein Kinase C (PKC).

Caption: Diacylglycerol-mediated activation of Protein Kinase C (PKC).

The binding of an agonist to a G-protein coupled receptor or a receptor tyrosine kinase can activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), such as this compound. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, the lipophilic this compound remains in the membrane where it recruits and activates members of the Protein Kinase C family, leading to the phosphorylation of downstream target proteins and a cascade of cellular responses.

The discovery of this compound was not a singular breakthrough but rather a testament to the incremental yet powerful advancements in analytical chemistry. The methodologies of extraction, chromatography, and spectroscopic analysis, developed and refined over decades, provided the essential tools for dissecting the intricate complexity of the lipidome. Today, with the advent of sophisticated mass spectrometry-based lipidomics, the identification and quantification of hundreds of individual lipid species, including this compound, can be achieved with remarkable speed and precision, enabling a deeper understanding of their roles in health and disease. This foundational knowledge, built upon the painstaking analytical work of early lipid chemists, continues to drive innovation in nutrition, diagnostics, and therapeutic development.

Methodological & Application

Application Notes and Protocols for the Analysis of Dipalmitolein using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a diacylglycerol (DAG) composed of two palmitoleic acid moieties, is a significant lipid molecule involved in various metabolic pathways. Its accurate quantification and structural elucidation are crucial in diverse fields, including food science, clinical diagnostics, and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of this compound. This document provides detailed application notes and protocols for the analysis of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation: Extraction of this compound

A modified Bligh and Dyer method is commonly employed for the extraction of total lipids, including this compound, from various matrices.

Materials:

-

Chloroform

-

Methanol

-

Deionized Water

-

Sample (e.g., biological tissue, food product)

-

Centrifuge

-

Glassware

Procedure:

-

Homogenize the sample in a chloroform:methanol mixture (1:2, v/v).

-

Add chloroform and deionized water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge the sample at 1000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

The dried lipid extract can be stored at -20°C until derivatization.

Derivatization: Silylation of this compound

To enhance volatility for GC analysis, the hydroxyl group of this compound must be derivatized. Trimethylsilylation (TMS) is a common and effective method.

Materials:

-

Dried lipid extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Heptane or other suitable solvent

-

Heating block or oven

Procedure:

-

Re-dissolve the dried lipid extract in a small volume of anhydrous pyridine.

-

Add an excess of BSTFA with 1% TMCS to the sample.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

After cooling to room temperature, the derivatized sample is ready for GC-MS analysis. The sample can be diluted with heptane if necessary.

GC-MS Analysis

The following parameters provide a starting point for the analysis of this compound-TMS derivatives. Optimization may be required based on the specific instrument and sample matrix.

Table 1: GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 15°C/min to 340°C, hold for 10 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | m/z 50-700 |

| Solvent Delay | 5 minutes |

Data Presentation and Interpretation

Mass Spectrum and Fragmentation Pattern

Key Diagnostic Ions for Diglyceride-TMS Derivatives: [2]

-

[M-15]+ : Loss of a methyl group from a TMS group.

-

[M-90]+ : Loss of trimethylsilanol (TMSOH).

-

[M-RCOO]+ : Loss of one of the fatty acid chains. This is a significant ion for identifying the fatty acid composition.

-